molecular formula C3H7Br B572842 2-Bromopropane-1,1,1,2-d4 CAS No. 1219799-22-0

2-Bromopropane-1,1,1,2-d4

Cat. No.: B572842
CAS No.: 1219799-22-0
M. Wt: 127.017
InChI Key: NAMYKGVDVNBCFQ-VYMTUXDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromopropane-1,1,1,2-d4 is a deuterated derivative of 2-bromopropane, where deuterium atoms replace the hydrogen atoms at specific positions in the molecule. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

Mechanism of Action

Target of Action

The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .

Mode of Action

The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .

Biochemical Pathways

The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .

Pharmacokinetics

The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body

Result of Action

The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of deuterated propane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process may involve the use of deuterated reagents and solvents to maintain the isotopic purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropane-1,1,1,2-d4 undergoes various chemical reactions, including:

    Elimination Reactions: In the presence of strong bases like sodium or potassium

Properties

IUPAC Name

2-bromo-1,1,1,2-tetradeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

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